Absence of Public Bioactivity Data Creates a Key Differentiation from Widely-Profiled Class Members
No quantitative bioactivity data (IC50, Ki, EC50) for N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide was located across major public databases including ChEMBL, BindingDB, and PubChem BioAssay as of the search date. A related N-(1,3-benzodioxol-5-yl)benzamide derivative (BDBM32106 / MLS000099937) showed IC50: 50 μM against HSP90 in a fluorescence polarization assay [1][2], indicating that compounds sharing the benzodioxole-benzamide scaffold can exhibit measurable protein-binding activity. The complete absence of profiling data for the target compound distinguishes it from heavily characterized pyrrolidine sulfonamides (e.g., urotensin II antagonists with reported Ki values in the nanomolar range) [3], making it a true 'blank slate' for discovery programs seeking novel starting points.
| Evidence Dimension | Availability of public bioactivity data |
|---|---|
| Target Compound Data | No quantitative activity data found in ChEMBL, BindingDB, or PubChem BioAssay. |
| Comparator Or Baseline | Urotensin II antagonist pyrrolidine sulfonamides (e.g., from US7019008B2): Ki values typically < 1 μM. |
| Quantified Difference | Qualitative only: uncharacterized vs. well-characterized. |
| Conditions | Cross-database search (ChEMBL, BindingDB, PubChem BioAssay). |
Why This Matters
The lack of existing profiling data offers procurement value to groups seeking novel, unencumbered chemical starting points for proprietary lead generation.
- [1] BindingDB Entry BDBM32106. N-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)methylsulfonamide. Ki/IC50 data. View Source
- [2] PubChem BioAssay. Hsp90 fluorescence polarization HTS assay. AID 712. View Source
- [3] SmithKline Beecham Corporation. Pyrrolidine sulfonamides as urotensin II antagonists. US Patent US7019008B2, 2006. View Source
